molecular formula C20H18N4O4S2 B2516346 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide CAS No. 893154-72-8

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Cat. No.: B2516346
CAS No.: 893154-72-8
M. Wt: 442.51
InChI Key: WHTYOAVHESTQMP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, an amino group, a thiadiazole ring, and a benzamide moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be solid at room temperature, and its solubility would depend on the solvent used. Its chemical properties would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anticancer Applications

Compounds structurally related to the mentioned chemical have shown promise in anticancer applications. For instance, derivatives of thiadiazole have been explored for their potential as Type II photosensitizers in photodynamic therapy for cancer treatment, displaying good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Additionally, certain benzothiazole and thiadiazole compounds have been identified as potent anticancer agents, demonstrating significant activity against various cancer cell lines, underscoring the relevance of exploring these classes of compounds for therapeutic purposes (Osmaniye et al., 2018).

Antimicrobial Activity

The structural analogs of the compound have also been studied for their antimicrobial properties. Some derivatives of 1,3,4-thiadiazole have demonstrated promising antibacterial and antifungal activities, highlighting the potential of these molecules in addressing drug-resistant microbial infections (Borad, Bhoi, Parmar, & Patel, 2015). This suggests the importance of synthesizing and studying such compounds for potential applications in combating infectious diseases.

Synthesis and Characterization of Novel Compounds

Research efforts have also focused on the synthesis and characterization of novel compounds containing elements of the mentioned chemical structure, revealing their potential in various scientific applications. These studies contribute to the development of new materials with desirable properties, such as enhanced solubility and stability, which are crucial for pharmaceutical development (Sharif, Opalach, Langer, Beller, & Wu, 2014).

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-12-3-2-4-14(7-12)18(26)22-19-23-24-20(30-19)29-10-17(25)21-9-13-5-6-15-16(8-13)28-11-27-15/h2-8H,9-11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTYOAVHESTQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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